molecular formula C15H14N2O6S B6412046 4-(2-N,N-Dimethylsulfamoylphenyl)-2-nitrobenzoic acid, 95% CAS No. 1261969-38-3

4-(2-N,N-Dimethylsulfamoylphenyl)-2-nitrobenzoic acid, 95%

Cat. No. B6412046
CAS RN: 1261969-38-3
M. Wt: 350.3 g/mol
InChI Key: BORUVYAOFGAYDM-UHFFFAOYSA-N
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Description

4-(2-N,N-Dimethylsulfamoylphenyl)-2-nitrobenzoic acid, 95% (4-DMSNB) is a unique organic compound that has recently been gaining traction in the scientific community due to its various applications in research. It is a white, crystalline solid that is soluble in water and alcohols, and has a melting point of approximately 146°C. 4-DMSNB has a variety of uses in scientific research, including synthesis, biochemical and physiological studies, and lab experiments. The purpose of

Scientific Research Applications

4-(2-N,N-Dimethylsulfamoylphenyl)-2-nitrobenzoic acid, 95% has been found to be useful in a number of scientific research applications. It has been used in the synthesis of various organic compounds, including nitrophenylsulfonamides and nitrophenylsulfonamides derivatives. It has also been used as a reagent in the synthesis of various pharmaceutical drugs, such as amlodipine and olmesartan. Additionally, 4-(2-N,N-Dimethylsulfamoylphenyl)-2-nitrobenzoic acid, 95% has been used as a reagent in the synthesis of various dyes, such as methylene blue and crystal violet.

Mechanism of Action

The mechanism of action of 4-(2-N,N-Dimethylsulfamoylphenyl)-2-nitrobenzoic acid, 95% is not yet fully understood, however, it is believed to be related to its ability to act as an acid-base catalyst. It has been shown to increase the rate of reaction of certain reactions, such as nitration and amide coupling reactions. Additionally, it has been proposed to act as a proton donor, which may explain its ability to catalyze certain reactions.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-(2-N,N-Dimethylsulfamoylphenyl)-2-nitrobenzoic acid, 95% are not yet fully understood. However, it has been shown to have an inhibitory effect on certain enzymes, such as nitric oxide synthase and cyclooxygenase. Additionally, it has been proposed to possess antioxidant properties, which may be beneficial for certain physiological processes.

Advantages and Limitations for Lab Experiments

4-(2-N,N-Dimethylsulfamoylphenyl)-2-nitrobenzoic acid, 95% has several advantages when used in lab experiments. It is relatively inexpensive, and can be easily synthesized in large quantities. Additionally, it can be used in a variety of reactions, including nitration, amide coupling, and synthesis of various organic compounds.
However, there are some limitations to using 4-(2-N,N-Dimethylsulfamoylphenyl)-2-nitrobenzoic acid, 95% in lab experiments. It is not very soluble in water, and may require the use of solvents such as alcohols or ethers. Additionally, it may be difficult to control the reaction rate when using 4-(2-N,N-Dimethylsulfamoylphenyl)-2-nitrobenzoic acid, 95%, as it is a strong acid-base catalyst.

Future Directions

The potential future directions for 4-(2-N,N-Dimethylsulfamoylphenyl)-2-nitrobenzoic acid, 95% are numerous. Further research could be conducted to better understand its mechanism of action and its biochemical and physiological effects. Additionally, further research could be conducted to explore its potential applications in the synthesis of various organic compounds and pharmaceutical drugs. Additionally, research could be conducted to explore its potential use in the synthesis of various dyes. Finally, research could be conducted to explore its potential use as an antioxidant or other therapeutic agent.

Synthesis Methods

4-(2-N,N-Dimethylsulfamoylphenyl)-2-nitrobenzoic acid, 95% can be synthesized through a process of nitration, followed by an amide coupling reaction. The nitration reaction involves the reaction of 4-nitrobenzoic acid with nitric acid and sulfuric acid, which yields 4-(2-nitrophenyl)-2-nitrobenzoic acid. The amide coupling reaction involves the reaction of the nitrophenyl compound with dimethylsulfamoyl chloride, which yields 4-(2-N,N-dimethylsulfamoylphenyl)-2-nitrobenzoic acid. This reaction is typically conducted in an aqueous medium, and requires a temperature of approximately 90°C.

properties

IUPAC Name

4-[2-(dimethylsulfamoyl)phenyl]-2-nitrobenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2O6S/c1-16(2)24(22,23)14-6-4-3-5-11(14)10-7-8-12(15(18)19)13(9-10)17(20)21/h3-9H,1-2H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BORUVYAOFGAYDM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)C1=CC=CC=C1C2=CC(=C(C=C2)C(=O)O)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2O6S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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